molecular formula C5H8I2 B15332901 2,4-Diiodo-2-pentene

2,4-Diiodo-2-pentene

Cat. No.: B15332901
M. Wt: 321.93 g/mol
InChI Key: VDPYACCRGGSTMQ-UHFFFAOYSA-N
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Description

2,4-Diiodo-2-pentene is an organic compound characterized by the presence of two iodine atoms attached to the second and fourth carbon atoms of a pentene chain. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The molecular formula for this compound is C5H8I2.

Preparation Methods

The synthesis of 2,4-Diiodo-2-pentene can be achieved through various methods. One common approach involves the halogenation of 2-pentene. In this process, 2-pentene is treated with iodine in the presence of a catalyst, such as aluminum chloride, to facilitate the addition of iodine atoms to the carbon chain. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

2,4-Diiodo-2-pentene undergoes several types of chemical reactions, including:

Scientific Research Applications

2,4-Diiodo-2-pentene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. This can be useful in the preparation of other iodinated compounds or in the study of reaction mechanisms involving iodine.

    Biology: The compound can be used in radiolabeling studies, where the iodine atoms serve as radioactive tracers to track the movement and distribution of molecules within biological systems.

    Medicine: Iodinated compounds, including this compound, are explored for their potential use in diagnostic imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

    Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require the incorporation of iodine atoms

Mechanism of Action

The mechanism of action of 2,4-Diiodo-2-pentene largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the iodine atoms. In elimination reactions, the base abstracts a proton from the carbon adjacent to the iodine atom, leading to the formation of a double bond and the release of iodine as a leaving group. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophiles or bases used .

Comparison with Similar Compounds

2,4-Diiodo-2-pentene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H8I2

Molecular Weight

321.93 g/mol

IUPAC Name

2,4-diiodopent-2-ene

InChI

InChI=1S/C5H8I2/c1-4(6)3-5(2)7/h3-4H,1-2H3

InChI Key

VDPYACCRGGSTMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)I)I

Origin of Product

United States

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